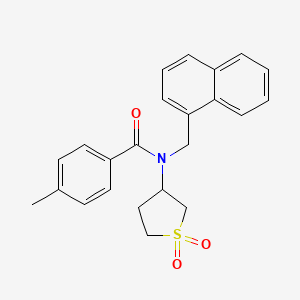![molecular formula C16H14N2OS2 B12138704 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12138704.png)
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a thiophene group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylphenylamine with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: Research has shown that thiazolidinone derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one may be investigated for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties could be utilized in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
Ethyl acetoacetate: A widely used chemical intermediate in the production of various compounds.
Uniqueness
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a thiophene group, and a dimethylphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H14N2OS2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
InChI-Schlüssel |
BZHFOPRUBSDGHY-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138623.png)
![N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B12138636.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138648.png)
![2-(2-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12138655.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12138658.png)



![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138665.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138668.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide](/img/structure/B12138673.png)
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12138679.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138680.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12138700.png)
